![molecular formula C11H15N3O4 B554269 (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate CAS No. 26582-86-5](/img/structure/B554269.png)
(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate
Overview
Description
(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, or (S)-BHOPC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Metabolic Stability and Design Implications
The hydrolysis of carbamates, including (S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate, is a key area of research, providing insights into their metabolic stability and implications for drug design. Studies have classified carbamates based on their substituents, revealing a trend where the metabolic lability decreases with certain substituent types. This knowledge is crucial for designing carbamate-based drugs or prodrugs, aiming for optimal metabolic stability (Vacondio et al., 2010).
Antidotal Efficacy in Poisoning
Research into the efficacy of antidotes for carbamate poisoning, such as Pralidoxime, highlights the critical considerations in managing carbamate intoxication. The findings indicate that, while atropine remains the primary treatment, Pralidoxime may have a role under certain conditions, offering a basis for therapeutic strategies against carbamate and mixed poisonings (Kurtz, 1990).
Chemotherapeutic Effects
The chemotherapeutic effects of carbamates on parasitic infections have been investigated, with studies on albendazole and mebendazole against Hymenolepis species in rodents. These findings provide insights into the potential applications of carbamate derivatives in treating parasitic infections, highlighting their efficacy and the influence of chemical structure on therapeutic outcomes (McCracken et al., 2004).
Decarbamoylation Rate in Enzyme Inhibition
The study of carbamates' decarbamoylation rates, especially in the context of acetylcholinesterase inhibition, provides valuable information for developing effective inhibitors with potential applications in treating diseases like Alzheimer's. The research suggests that the rate of decarbamoylation and its dependence on the carbamoyl group's structure are critical for the therapeutic efficacy of carbamate-based inhibitors (Rosenberry & Cheung, 2019).
Applications in Organic Chemistry
The synthesis and applications of 1,2-oxazines and related compounds, including carbamate derivatives, have been reviewed. This research outlines methods for preparing these compounds and their use in various chemical reactions, underscoring the versatility of carbamates in synthetic organic chemistry (Sainsbury, 1991).
Mechanism of Action
Target of Action
Given its structural similarity to hydrazine, it may interact with carbonyl compounds, particularly aldehydes and ketones .
Mode of Action
Z-SER-NHNH2, like hydrazine, can undergo a nucleophilic addition reaction with carbonyl compounds to form a hydrazone . This reaction is similar to imine formation . The weakly acidic N-H bond in the hydrazone is then deprotonated to form the hydrazone anion . This reaction is part of the Wolff-Kishner reduction, which is a method for converting carbonyl compounds to alkanes .
Biochemical Pathways
The compound’s ability to react with carbonyl compounds suggests it could potentially interfere with metabolic pathways involving these compounds .
Pharmacokinetics
The compound’s structural similarity to hydrazine suggests it may have similar pharmacokinetic properties .
Result of Action
Its ability to react with carbonyl compounds and form hydrazones suggests it could potentially alter the structure and function of these compounds within cells .
properties
IUPAC Name |
benzyl N-[(2S)-1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c12-14-10(16)9(6-15)13-11(17)18-7-8-4-2-1-3-5-8/h1-5,9,15H,6-7,12H2,(H,13,17)(H,14,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDRJXCGIRLAEC-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949429 | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-hydrazinyl-3-hydroxy-1-oxopropan-2-yl)carbamate | |
CAS RN |
26582-86-5 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-serine hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26582-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-((Benzyloxy)carbonyl)-L-serinohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026582865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-3-hydroxypropanehydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(benzyloxy)carbonyl]-L-serinohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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